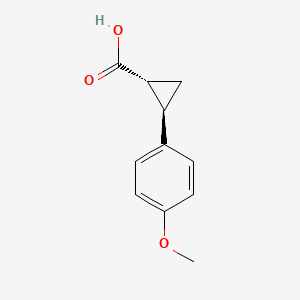
Cloruro de 2-bromo-4,5-dimetoxi benzoílo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dimethoxybenzoyl chloride is primarily used in proteomics research . It is utilized in the synthesis of various organic compounds and intermediates, which can be further used in the development of pharmaceuticals and other biologically active molecules . Its unique chemical properties make it valuable in the study of molecular interactions and protein modifications.
Mecanismo De Acción
Target of Action
It is known that benzoyl chloride compounds often participate in reactions involving nucleophilic substitution .
Mode of Action
2-Bromo-4,5-dimethoxybenzoyl chloride, like other benzoyl chloride compounds, is likely to undergo nucleophilic substitution reactions . In such reactions, a nucleophile, an atom that donates an electron pair to form a chemical bond, interacts with the benzoyl chloride, leading to the substitution of the chloride group.
Biochemical Pathways
It is known that benzoyl chloride compounds can participate in various organic reactions, including the suzuki-miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction is widely applied in organic chemistry, suggesting that 2-Bromo-4,5-dimethoxybenzoyl chloride could potentially influence a variety of biochemical pathways.
Result of Action
Given its potential participation in nucleophilic substitution reactions and suzuki-miyaura coupling , it could contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-4,5-dimethoxybenzoyl chloride can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the nature of the nucleophile . Additionally, the Suzuki-Miyaura coupling is known to be influenced by the choice of catalyst, base, and solvent .
Métodos De Preparación
The synthesis of 2-Bromo-4,5-dimethoxybenzoyl chloride can be achieved through several methods. One common method involves the reaction of 2-bromo-4,5-dimethoxybenzoic acid with thionyl chloride. The mixture is refluxed for 3 hours, after which the excess thionyl chloride is removed under vacuum. The crude product is then azeotroped from toluene and dried under high vacuum to yield the desired product as a clear oil .
Análisis De Reacciones Químicas
2-Bromo-4,5-dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds like 4,4-dimethyl-2-pentyne in the presence of aluminum chloride (AlCl3) via a 1,2-methyl shift.
Common reagents used in these reactions include thionyl chloride and aluminum chloride. The major products formed depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
2-Bromo-4,5-dimethoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
3,5-Dimethoxybenzoyl chloride: Similar in structure but lacks the bromine atom, which can significantly alter its reactivity and applications.
4-Bromo-2,5-dimethoxyamphetamine: Although not a benzoyl chloride, it shares the bromine and methoxy groups, which can influence its pharmacological properties.
The presence of both bromine and methoxy groups in 2-Bromo-4,5-dimethoxybenzoyl chloride makes it unique and potentially more reactive in certain chemical reactions compared to its analogs.
Propiedades
IUPAC Name |
2-bromo-4,5-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMMVWIMLEMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)Cl)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451021 | |
| Record name | 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-61-4 | |
| Record name | 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



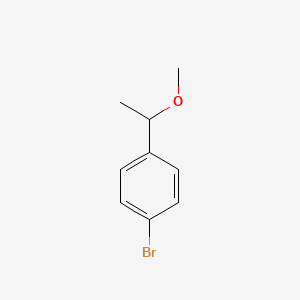
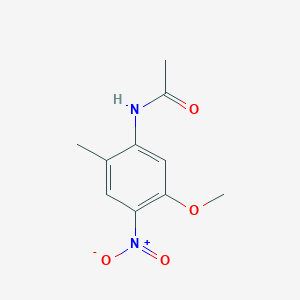
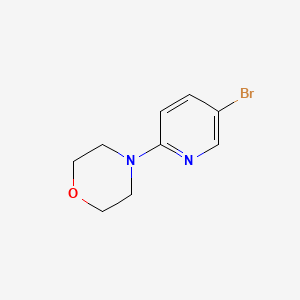
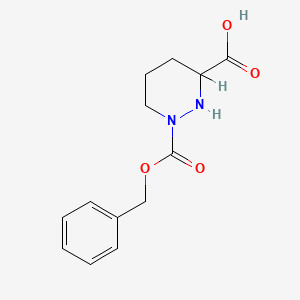







![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
